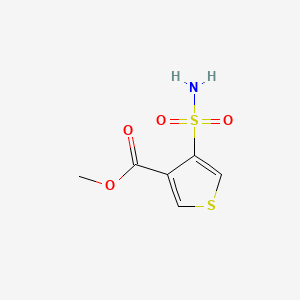

methyl 4-sulfamoylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-sulfamoylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRZKWAGTSKCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208083 | |

| Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-78-9 | |

| Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Sulfamoylthiophene 3 Carboxylate and Its Analogues

Direct Synthesis Strategies for the Core Scaffold

Direct synthesis strategies aim to construct the fully functionalized methyl 4-sulfamoylthiophene-3-carboxylate molecule in the final steps of a synthetic sequence. These methods often rely on a pre-formed thiophene (B33073) ring that undergoes subsequent functionalization.

An established and direct method for synthesizing this compound involves the ammonolysis of a key intermediate, methyl 4-chlorosulfonylthiophene-3-carboxylate. prepchem.comgoogle.com In this protocol, the chlorosulfonyl compound is dissolved in an anhydrous solvent like chloroform (B151607), and ammonia (B1221849) gas is introduced at room temperature until the mixture becomes alkaline. prepchem.comgoogle.com

The reaction is typically stirred for several hours while maintaining the alkaline conditions to ensure complete conversion. google.com The workup procedure involves an aqueous extraction to remove ammonium (B1175870) chloride, followed by drying and evaporation of the organic phase. google.com Optimization of this protocol focuses on the purification of the final product to achieve high purity. While the crude crystalline residue is often sufficient for subsequent steps, purity can be enhanced through recrystallization from ethanol or by digestion with ether, yielding the product with a melting point of 128°C. prepchem.comgoogle.com These optimized procedures have reported high yields, typically in the range of 85-86%. google.com

| Starting Material | Reagent | Solvent | Key Conditions | Purification Method | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-chlorosulfonylthiophene-3-carboxylate | Ammonia (gas) | Chloroform | Room temperature, maintain alkaline pH | Recrystallization from ethanol | 85-86% | google.com |

While the direct synthesis from the chlorosulfonyl intermediate is effective, research into thiophene synthesis explores novel catalytic approaches that could offer milder conditions and improved efficiency. benthamdirect.com Metal-catalyzed heterocyclization of functionalized alkynes is a powerful methodology for the regioselective synthesis of substituted thiophenes. nih.govmdpi.com

Palladium-based catalysts, such as palladium iodide (PdI₂) in the presence of potassium iodide (KI), have been used for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form thiophenes. mdpi.com Copper-catalyzed reactions, such as the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, also provide an efficient route to variously substituted thiophenes. derpharmachemica.comorganic-chemistry.org Another approach involves the use of alumina (Al₂O₃) as a catalyst for the vapor-phase reaction of furan with hydrogen sulfide at high temperatures, which could be adapted for substituted derivatives. researchgate.net These catalytic methods represent modern strategies that could potentially be applied to construct the specific substitution pattern of this compound from acyclic precursors.

| Catalytic System | Reaction Type | Precursors | Potential Advantage | Reference |

|---|---|---|---|---|

| PdI₂ / KI | Heterocyclodehydration | 1-Mercapto-3-yn-2-ols | High selectivity, works in recyclable ionic liquids | mdpi.com |

| Copper | Tandem S-alkenylation | 1,4-diiodo-1,3-dienes and K₂S | Efficient for varied substitutions | organic-chemistry.org |

| Alumina (Al₂O₃) | Vapor-phase cyclization | Furan and H₂S | Applicable for industrial-scale synthesis | researchgate.net |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes to reduce waste and the use of hazardous materials. researchgate.netnih.gov One key principle is the reduction of derivatives, which aims to avoid the use of protecting groups that add steps and generate waste. youtube.com Multicomponent reactions (MCRs), such as the Gewald aminothiophene synthesis, are particularly noteworthy as they allow for the construction of complex molecules like 2-aminothiophenes in a single step from simple starting materials. derpharmachemica.comnih.gov

The use of environmentally benign solvents is another focus. For instance, some catalytic syntheses of thiophenes have been successfully carried out in ionic liquids like BmimBF₄, which can be recycled. mdpi.com Transition-metal-free reactions are also being developed, such as the use of inexpensive and safe sulfur sources like potassium sulfide or elemental sulfur for the cyclization of bromoenynes or 1,3-diynes, respectively. organic-chemistry.org These green methodologies offer pathways to synthesize thiophene derivatives with a reduced environmental impact. researchgate.neteurekaselect.com

Synthesis of Precursors and Key Intermediates

The synthesis of this compound is critically dependent on the efficient preparation of its precursors, namely the functionalized thiophene ring and the introduction of the sulfamoyl group.

The construction of the thiophene ring itself can be achieved through various classical and modern synthetic methods. benthamdirect.comderpharmachemica.com These methods build the heterocyclic core from acyclic precursors. derpharmachemica.com

Gewald Synthesis : This is a common route to 2-aminothiophenes, which are versatile intermediates. derpharmachemica.com It involves the base-catalyzed condensation of a ketone or aldehyde with an activated nitrile, followed by cyclization with elemental sulfur. derpharmachemica.com

Fiesselmann Thiophene Synthesis : This method involves the reaction of thioglycolic acid derivatives with β-keto esters or α,β-acetylenic esters. derpharmachemica.com It is an extension of the Woodward condensation and is effective for producing a variety of substituted thiophenes. derpharmachemica.com

Paal-Knorr Synthesis : A well-established method that converts 1,4-diketones into thiophenes using a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

Metal-Catalyzed Cyclizations : Modern approaches often utilize metal catalysts to construct the thiophene ring from functionalized alkynes, offering high efficiency and regioselectivity. nih.gov

These methods provide access to thiophene rings with various substitution patterns, which can then be further modified to install the specific functional groups required for this compound. mdpi.com

The introduction of the sulfamoyl group (-SO₂NH₂) is a key transformation in the synthesis of the target compound. The most direct route involves a two-step process starting from a suitable thiophene precursor. prepchem.comgoogle.com

Chlorosulfonylation : The thiophene ring, already containing the methyl carboxylate group at position 3, is treated with a chlorosulfonating agent. This introduces the chlorosulfonyl (-SO₂Cl) group at position 4, yielding the key intermediate, methyl 4-chlorosulfonylthiophene-3-carboxylate. google.com

Amination : The resulting sulfonyl chloride is then reacted with ammonia. prepchem.comgoogle.com This is a standard method for preparing primary sulfonamides, where the amine acts as a nucleophile, displacing the chloride to form the stable S-N bond of the sulfamoyl group. researchgate.net

This sequence is a reliable and high-yielding method for installing the sulfamoyl functionality onto the pre-formed thiophene-3-carboxylate scaffold. google.com While other methods for sulfonamide synthesis exist, such as those employing copper or indium catalysts for coupling reactions, the reaction of a sulfonyl chloride with an amine remains a fundamental and widely used approach. researchgate.net

Chemo- and Regioselectivity in Synthetic Pathways

The selective introduction of substituents onto the thiophene ring is a fundamental challenge in the synthesis of compounds like this compound. The inherent reactivity of the thiophene ring, which favors electrophilic substitution at the 2- and 5-positions, necessitates strategic approaches to achieve substitution at the 3- and 4-positions. Two prominent methodologies that offer significant control over regioselectivity are Directed ortho-Metalation (DoM) and the Fiesselmann thiophene synthesis.

Directed ortho-Metalation (DoM) is a powerful technique that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with an electrophile to introduce a substituent at the desired position. In the context of 4-sulfamoylthiophene-3-carboxylates, a carboxylate or a related group at the 3-position can direct the metalation to the 4-position, enabling the subsequent introduction of a sulfamoyl group. The choice of the directing group and the organolithium reagent is critical for the success of this strategy. For instance, stronger directing groups like amides or carbamates can facilitate efficient deprotonation. The chemoselectivity of the subsequent quenching of the lithiated intermediate is also a key consideration, as the electrophile must react preferentially at the newly metalated site without affecting other functional groups present in the molecule.

The Fiesselmann thiophene synthesis provides an alternative and regiocontrolled route to highly substituted thiophenes. This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. This method is particularly adept at constructing the thiophene ring with predetermined substitution patterns, thereby avoiding the need for selective functionalization of a pre-existing thiophene core. The regiochemical outcome is dictated by the structure of the starting materials, offering a reliable way to install substituents at the 3- and 4-positions.

| Synthetic Strategy | Directing/Key Functional Group | Position of Functionalization | Typical Reagents | Regiochemical Outcome |

| Directed ortho-Metalation (DoM) | Carboxylate or Amide at C3 | C4 | n-BuLi, s-BuLi, LDA | Selective functionalization at the position ortho to the directing group. |

| Fiesselmann Synthesis | α,β-acetylenic ester and thioglycolic acid derivative | C3 and C4 | Base (e.g., sodium methoxide) | Regiocontrolled formation of the thiophene ring with substituents at defined positions. |

| Electrophilic Substitution | Activating group at C2 | C5 or C3 | Various electrophiles | Substitution primarily at the C5 position, with some C3 substitution depending on the directing group. |

Considerations for Scalable Laboratory Synthesis

Translating a synthetic route from a small-scale laboratory experiment to a larger, scalable process introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. For the synthesis of this compound and its analogues, several key factors must be considered.

One of the primary considerations is the choice of reagents and solvents . On a larger scale, the cost, availability, and safety of all materials become paramount. For instance, while highly reactive organolithium reagents are effective for DoM on a small scale, their handling at larger quantities requires stringent safety protocols due to their pyrophoric nature. The use of cryogenic temperatures, often necessary for DoM reactions, can also pose logistical challenges in a larger laboratory setting. Therefore, the development of synthetic routes that utilize less hazardous reagents and operate at more moderate temperatures is highly desirable for scalability.

Reaction conditions and work-up procedures also need to be optimized for scale. Reactions that are homogeneous and have manageable exotherms are generally easier to scale up. The duration of the reaction and the ease of monitoring its progress are also important factors. Post-reaction work-up and purification are often significant bottlenecks in large-scale synthesis. Methods that result in the direct precipitation of the product or facilitate easy extraction are preferred over those requiring laborious chromatographic purification. For example, in the synthesis of a complex analogue of this compound, the final product is precipitated from the reaction mixture, filtered, and washed, which is a scalable purification method.

Finally, process safety and environmental impact are non-negotiable aspects of scalable synthesis. A thorough risk assessment of all chemical transformations and handling procedures must be conducted. The generation of hazardous waste should be minimized, and the use of environmentally benign solvents and reagents should be prioritized.

| Consideration | Key Factors for Scalability | Example in Thiophene Synthesis |

| Reagents and Solvents | Cost, availability, safety, handling | Avoiding large quantities of pyrophoric organolithiums; selecting higher boiling point solvents for better temperature control. |

| Reaction Conditions | Temperature control, reaction time, ease of monitoring | Designing reactions with manageable exotherms; utilizing in-process controls to track reaction completion. |

| Work-up and Purification | Ease of product isolation, avoidance of chromatography | Crystallization or precipitation of the final product; liquid-liquid extraction over column chromatography. |

| Efficiency and Atom Economy | Overall yield, number of synthetic steps | Convergent synthetic strategies; minimizing the use of protecting groups. |

| Safety and Environment | Hazard analysis, waste minimization | Use of less toxic reagents; recycling of solvents where feasible. |

Chemical Reactivity and Derivatization Strategies of the Compound

Transformations of the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) is a critical functional handle for derivatization, allowing for modifications at the nitrogen atom.

N-Alkylation and N-Acylation Reactions for Analog Generation

The nitrogen atom of the primary sulfonamide is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for generating a library of analogs with modified properties.

N-Alkylation: This process involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is crucial for deprotonating the sulfonamide nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency.

N-Acylation: The sulfonamide can be acylated using various acylating agents like acyl chlorides or acid anhydrides. nih.gov This reaction typically proceeds under basic conditions to yield N-acylsulfonamides. These derivatives are important in medicinal chemistry and materials science. nih.govresearchgate.net For instance, copper-catalyzed reactions of thiols with dioxazolones can produce N-acyl sulfenamides, which are stable and versatile reagents. nih.govresearchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Class | Significance |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | N-Alkylsulfonamide | Modification of solubility and biological activity. |

| N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | N-Acylsulfonamide | Introduction of diverse functional groups. nih.gov |

| N-Acylation | Acid Anhydride, Base | N-Acylsulfonamide | Common method for creating amide linkages. |

Modification of Sulfonamide Linkages

Beyond simple N-functionalization, the sulfonamide linkage itself can be modified. While direct cleavage or rearrangement is less common under standard conditions, specific reagents can facilitate such transformations. These modifications can lead to novel heterocyclic systems or compounds with altered chemical stability. Research into carbene-catalyzed enantioselective modifications of sulfonamides has shown that it is possible to form complex derivatives under mild conditions. rsc.org

Reactions Involving the Methyl Ester Group

The methyl ester group (-COOCH₃) at the 3-position is another key site for chemical modification, offering pathways to acids, amides, and alcohols.

Hydrolysis and Ester Exchange Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. This transformation is a common step in the synthesis of many pharmaceutical compounds.

Ester Exchange (Transesterification): This reaction involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, which can modulate the compound's physical and biological properties.

Table 2: Hydrolysis and Transesterification of the Methyl Ester

| Reaction Type | Conditions | Product |

| Basic Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 4-Sulfamoylthiophene-3-carboxylic acid |

| Acidic Hydrolysis | H₂SO₄, H₂O, Heat | 4-Sulfamoylthiophene-3-carboxylic acid |

| Transesterification | R-OH, Acid or Base Catalyst | 4-Sulfamoylthiophene-3-carboxylate (Alkyl/Aryl) |

Reduction and Amidation Pathways

Reduction: The methyl ester can be reduced to the corresponding primary alcohol, (4-(aminosulfonyl)thiophen-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation. harvard.edu More selective reagents, such as sodium borohydride (B1222165) in combination with certain additives, can also be employed, potentially offering better compatibility with other functional groups in the molecule. ias.ac.inresearchgate.net

Amidation: Direct reaction of the methyl ester with an amine to form an amide is possible, though often slow. The reaction is more commonly achieved by first hydrolyzing the ester to the carboxylic acid, which is then activated (e.g., as an acyl chloride or with a coupling agent) before being treated with the desired amine. This two-step process provides a versatile route to a wide range of N-substituted amides.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring itself is aromatic and can undergo substitution reactions, although the reactivity is heavily influenced by the existing substituents. nih.gov

Electrophilic Aromatic Substitution (EAS): The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). uoanbar.edu.iq However, the two electron-withdrawing groups on the ring of methyl 4-sulfamoylthiophene-3-carboxylate (the sulfamoyl and methyl ester groups) deactivate the ring towards EAS. total-synthesis.com These groups direct incoming electrophiles to the C-2 and C-5 positions. Reactions like nitration, halogenation, and sulfonation would require harsh conditions, and the yields may be low due to the deactivating nature of the substituents. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The sulfamoyl and ester groups on the thiophene ring facilitate S_NAr reactions, particularly if a good leaving group (like a halide) is present on the ring. nih.govcitedrive.com For example, a halogen atom at the C-2 or C-5 position could be displaced by a nucleophile. The rate and feasibility of such reactions depend on the nature of the nucleophile, the leaving group, and the reaction conditions. nih.govcitedrive.com Thiophene derivatives are generally more reactive in S_NAr reactions than their benzene analogs. uoanbar.edu.iq

Table 3: Predicted Regioselectivity of Substitution on the Thiophene Ring

| Reaction Type | Position of Attack | Directing Influence | Comments |

| Electrophilic Substitution | C-2, C-5 | -SO₂NH₂, -COOCH₃ (meta-directing) | Ring is deactivated; harsh conditions required. total-synthesis.com |

| Nucleophilic Substitution | C-2, C-5 | -SO₂NH₂, -COOCH₃ (activating) | Requires a leaving group at the target position. nih.govwikipedia.org |

Directed Functionalization at Unsubstituted Positions

The thiophene ring of this compound possesses two unsubstituted carbon atoms at the C2 and C5 positions, which are primary sites for directed functionalization. The principal method for introducing new substituents at these positions is through electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org

The general mechanism of EAS involves an initial attack on an electrophile by the electron-rich thiophene ring, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex. libretexts.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom where the substitution occurred. masterorganicchemistry.comlibretexts.org

The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring: the methyl carboxylate (-COOCH₃) at C3 and the sulfamoyl (-SO₂NH₂) at C4. Both groups are electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. In electrophilic substitutions, these deactivating groups generally direct incoming electrophiles to the positions meta to themselves. For this specific substitution pattern on a thiophene ring, functionalization is anticipated to preferentially occur at the C5 position, which is less sterically hindered and electronically favored over the C2 position located between the two existing substituents.

Common electrophilic substitution reactions that can be applied to introduce functionality at the C5 position include:

Nitration: This reaction introduces a nitro group (-NO₂) onto the ring. It is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org

Halogenation: This involves the introduction of a halogen atom (e.g., Br, Cl). The reaction is carried out using a molecular halogen, such as bromine (Br₂), often in the presence of a Lewis acid catalyst to increase the electrophilicity of the halogen. libretexts.org

Sulfonation: This process introduces a sulfonic acid group (-SO₃H) and is accomplished by treating the compound with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). masterorganicchemistry.com The active electrophile in this reaction is HSO₃⁺ or SO₃. masterorganicchemistry.com

Below is a table summarizing potential electrophilic substitution reactions for functionalizing the thiophene ring.

| Reaction Type | Reagents | Electrophile | Potential Product (at C5) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | methyl 5-nitro-4-sulfamoylthiophene-3-carboxylate |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | methyl 5-bromo-4-sulfamoylthiophene-3-carboxylate |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ or HSO₃⁺ | methyl 5-sulfo-4-sulfamoylthiophene-3-carboxylate |

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Diversification

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds. sigmaaldrich.comorganic-chemistry.org These reactions are instrumental in diversifying the structure of this compound, typically after an initial functionalization step (such as halogenation, as described in 3.3.1) to install a suitable coupling handle (e.g., a bromo or iodo group) at the C2 or C5 position.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the halo-thiophene to a Palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com

Key palladium-catalyzed reactions applicable for thiophene diversification include:

Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the halogenated thiophene derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. sigmaaldrich.comyoutube.comuwindsor.ca

Heck Coupling: This reaction creates a C-C bond by coupling the halo-thiophene with an alkene. sigmaaldrich.comyoutube.com The process typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the reaction. youtube.com

Sonogashira Coupling: This method is used to form a C-C bond between the halo-thiophene and a terminal alkyne. youtube.com It is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst. youtube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halo-thiophene and an amine (primary or secondary), providing access to a wide range of arylamines. sigmaaldrich.com

C-S Coupling: This reaction creates a carbon-sulfur bond, coupling the halo-thiophene with a thiol or a thiol-equivalent reagent, such as an indium tri(organothiolate). organic-chemistry.org

The table below details these powerful diversification strategies.

| Coupling Reaction | Bond Formed | Coupling Partners | Typical Catalyst System |

| Suzuki-Miyaura | C(sp²)–C(sp²) | Halo-thiophene + Organoboron compound | Pd complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck | C(sp²)–C(sp²) | Halo-thiophene + Alkene | Pd salt (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base |

| Sonogashira | C(sp²)–C(sp) | Halo-thiophene + Terminal Alkyne | Pd complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) |

| Buchwald-Hartwig | C(sp²)–N | Halo-thiophene + Amine/Amide | Pd complex, Ligand (e.g., X-Phos), Base |

| C-S Coupling | C(sp²)–S | Halo-thiophene + Thiol/Thiolate | Pd salt (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) |

Development of Libraries of Structural Analogs for Systematic Research

The synthesis of chemical libraries, which are collections of structurally related compounds, is a fundamental strategy in chemical biology and medicinal chemistry for conducting systematic research. nih.gov By creating a library of analogs based on the this compound scaffold, researchers can perform Structure-Activity Relationship (SAR) studies to investigate how specific structural modifications influence a compound's biological activity or physical properties. nih.gov

A systematic approach to generating a library from this core structure involves modifying it at several key diversification points:

The Sulfamoyl Group (-SO₂NH₂): The nitrogen atom of the sulfamoyl group can be functionalized. For example, it can be alkylated or acylated to introduce a wide variety of substituents, leading to a library of N-substituted sulfonamides.

The Methyl Carboxylate Group (-COOCH₃): This ester can be hydrolyzed to the corresponding carboxylic acid. The resulting acid is a versatile intermediate that can be coupled with a library of different amines to produce a diverse set of amides, or with various alcohols to form different esters.

The Thiophene Ring (C2 and C5 positions): As detailed previously, the unsubstituted C5 position (and potentially C2) can be functionalized via electrophilic substitution or subsequent palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov Using a diverse set of coupling partners (e.g., various boronic acids in a Suzuki reaction or different amines in a Buchwald-Hartwig amination) can rapidly generate a large library of analogs with varied substituents on the thiophene ring.

For instance, a research program focused on developing novel enzyme inhibitors might synthesize a library where the core scaffold is maintained, but the substituents at these three points are systematically varied to probe the binding pocket of a target protein. nih.govnih.gov This approach allows for the systematic exploration of the chemical space around the parent molecule to optimize properties such as potency, selectivity, and metabolic stability.

The table below outlines the key diversification points and potential chemical modifications for library development.

| Diversification Point | Chemical Group | Potential Modifications | Resulting Analogs |

| Position 4 | Sulfamoyl (-SO₂NH₂) | N-Alkylation, N-Acylation | N-substituted sulfonamides |

| Position 3 | Methyl Carboxylate (-COOCH₃) | Hydrolysis to -COOH, then Amide Coupling or Esterification | Thiophene-3-carboxamides, Thiophene-3-esters |

| Position 5 | C-H bond | Halogenation, then Cross-Coupling (Suzuki, Heck, etc.) | 5-Aryl/Alkenyl/Alkynyl-thiophenes |

Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of methyl 4-sulfamoylthiophene-3-carboxylate. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring, the methyl group of the ester, and the protons of the sulfamoyl group. The two protons on the thiophene ring (H-2 and H-5) would appear as doublets due to coupling with each other. The methyl ester protons would present as a singlet, and the NH₂ protons of the sulfamoyl group would typically appear as a broad singlet. Based on data from analogous thiophene derivatives, the anticipated chemical shifts can be estimated. google.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the ester group, the carbons of the thiophene ring, and the methyl carbon of the ester. The chemical shifts for carbons in thiophene rings and those of methyl esters are well-documented, allowing for confident assignment. chemicalbook.comrsc.org

The following table summarizes the predicted NMR data based on known values for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.5 | Doublet | Thiophene C2-H |

| ¹H | ~7.8-8.2 | Doublet | Thiophene C5-H |

| ¹H | ~7.5 | Broad Singlet | SO₂NH ₂ |

| ¹H | ~3.9 | Singlet | OCH ₃ |

| ¹³C | ~162 | Singlet | C =O (Ester) |

| ¹³C | ~140 | Singlet | Thiophene C 4-SO₂ |

| ¹³C | ~135 | Singlet | Thiophene C 3-CO |

| ¹³C | ~134 | Singlet | Thiophene C 5 |

| ¹³C | ~128 | Singlet | Thiophene C 2 |

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula for this compound is C₆H₇NO₄S₂, which corresponds to a molecular weight of approximately 221.25 g/mol and a monoisotopic mass of 220.98165 Da. guidechem.comchemsynthesis.com

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺), which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃), and for sulfonamides, the loss of the sulfamoyl group (-SO₂NH₂) or parts thereof. libretexts.orgmiamioh.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 221 | [C₆H₇NO₄S₂]⁺ | Molecular Ion [M]⁺ |

| 190 | [C₅H₄NO₃S₂]⁺ | M - OCH₃ |

| 141 | [C₆H₇O₂S]⁺ | M - SO₂N |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be dominated by signals from the ester and sulfamoyl groups. researchgate.net

Key expected vibrational modes include:

N-H stretching: The sulfamoyl group's N-H bonds will produce characteristic stretches.

C=O stretching: The ester carbonyl group gives rise to a strong, sharp absorption band. researchgate.net

S=O stretching: The sulfamoyl group has two S=O bonds, leading to distinct asymmetric and symmetric stretching vibrations.

C-O stretching: The ester C-O bonds will also have characteristic stretching frequencies. researchgate.net

Thiophene ring vibrations: The C-H and C-C bonds of the aromatic ring will also contribute to the spectrum.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide | N-H Stretch | 3400-3200 | Medium |

| Ester | C=O Stretch | 1730-1715 | Strong |

| Sulfonamide | S=O Asymmetric Stretch | 1350-1310 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1170-1140 | Strong |

Single-Crystal X-ray Diffraction for Solid-State Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Analysis of related thiophene structures shows that such compounds can participate in various intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. mdpi.comnih.govnih.gov

While X-ray diffraction is a powerful tool for this type of analysis, specific crystallographic data for this compound has not been reported in the searched scientific literature. Such a study would be invaluable for understanding the planarity of the thiophene ring relative to its substituents and the intermolecular hydrogen bonding possibilities involving the sulfamoyl group's N-H donors and the oxygen acceptors of the sulfamoyl and carboxylate groups.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Resolution (if applicable to derivatives)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. This compound is an achiral molecule and therefore does not exhibit a VCD or ECD spectrum.

This analysis would become relevant only for chiral derivatives of the compound. If, for example, a chiral center were introduced into the molecule, VCD and ECD could be used to distinguish between its enantiomers. However, no studies concerning the synthesis or chiroptical analysis of such chiral derivatives were identified in the reviewed literature.

Computational Chemistry and Theoretical Modeling of Methyl 4 Sulfamoylthiophene 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thiophene (B33073) derivatives, DFT calculations, often employing the B3LYP method with a basis set like 6-311++G(d,p), are utilized to optimize the molecular geometry and compute various electronic properties. nih.gov While specific DFT studies on methyl 4-sulfamoylthiophene-3-carboxylate are not extensively documented in public literature, analysis of related compounds like Ethyl-2-amino-4-methyl thiophene-3-carboxylate (EAMC) provides a model for the expected outcomes. nih.gov Such studies typically calculate bond lengths, bond angles, and vibrational frequencies, which show good correlation with experimental data from techniques like X-ray crystallography and FT-IR spectroscopy. nih.gov The distribution of electron density, crucial for understanding reactivity, can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites on the molecule. nih.gov

Table 1: Predicted Physicochemical Properties of this compound This table outlines key computational chemical data for the title compound.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NO₄S₂ guidechem.comchemsynthesis.com |

| Molecular Weight | 221.25 g/mol chemsynthesis.com |

| XLogP3-AA | 220.98165005 guidechem.com |

| Hydrogen Bond Acceptor Count | 6 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

This data is generated from computational models and provides estimated values.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO is an electron acceptor, indicating the site of electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

In studies of similar thiophene compounds, the HOMO is often localized over the thiophene ring and adjacent substituents, while the LUMO distribution varies. mdpi.com Analysis of the atomic orbital contributions to these frontier orbitals helps pinpoint the atoms most involved in electron donation and acceptance. mdpi.com Reactivity descriptors, such as Fukui functions, are also calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attacks within the molecule. nih.gov

Table 2: Example FMO Analysis of a Thiophene Derivative This table presents hypothetical HOMO-LUMO energy values to illustrate the concept as applied to a thiophene derivative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These values are illustrative for a generic thiophene derivative and not specific experimental or calculated data for this compound.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For thiophene-based compounds, docking studies have been successfully employed to explore their potential as inhibitors for various enzymes and receptors. nih.govresearchgate.net

For instance, studies on related thiophene scaffolds have shown potential interactions with targets like human topoisomerase IIβ, which is relevant in cancer research. nih.govresearchgate.net Similarly, other thiophene derivatives have been docked into the active sites of proteins associated with Hepatitis B Virus (HBV) replication. nih.govmdpi.com In a typical docking study involving a compound like this compound, the molecule would be docked against a library of known protein structures to identify potential binding partners. The results are scored based on binding energy, with lower energies suggesting more favorable interactions. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues, are then analyzed to validate the binding mode. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules and their complexes over time. bohrium.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape of a ligand, the stability of a ligand-protein complex, and the thermodynamics of binding. nih.gov

In the context of this compound, an MD simulation could be performed on the ligand alone to understand its flexibility and preferred conformations in solution. More advanced studies would involve running MD simulations on a ligand-protein complex identified through molecular docking. bohrium.com Such simulations, often run for nanoseconds, can confirm the stability of the docked pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation indicates the stability of the complex. These simulations offer a more realistic and dynamic picture of the molecular interactions compared to the static view provided by docking. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The underlying principle is that the structural properties of a molecule, such as its lipophilicity (logP), electronic properties, and steric parameters, determine its activity. By developing a QSAR model for a class of compounds, the activity of new, unsynthesized analogs can be predicted.

Pharmacophore modeling is another crucial tool in drug design. It identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. This "pharmacophore" serves as a 3D query to screen large databases of compounds for molecules with the desired structural features, potentially identifying novel scaffolds with similar activity. For a compound like this compound, a pharmacophore model could be developed based on its structure and known active analogs to guide the design of new derivatives with enhanced potency.

In Silico Prediction of Reaction Pathways and Mechanisms

Computational methods can be used to predict the most likely pathways and mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows chemists to understand reaction feasibility, predict product distributions, and elucidate complex mechanisms without performing the actual experiment.

For example, quantum chemical calculations have been used to investigate the regioselectivity of the methylation of related heterocyclic systems. nih.govmdpi.com By calculating the energies of different possible product anions, the most favorable reaction pathway can be determined. mdpi.com A similar in silico approach could be applied to predict the outcomes of various synthetic transformations involving this compound, such as substitution or modification of its sulfamoyl or ester groups, thereby optimizing synthetic strategies and saving laboratory resources.

Mechanistic Investigations of Biological Interactions at the Molecular and Cellular Level

Enzyme Inhibition Mechanism Studies (e.g., Carbonic Anhydrase Isoforms)

The primary mechanism of action for sulfonamides like methyl 4-sulfamoylthiophene-3-carboxylate is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govnih.gov These enzymes catalyze the vital physiological reaction of carbon dioxide hydration. nih.govnih.gov The inhibitory action is achieved when the deprotonated sulfonamide group (SO₂NH⁻) coordinates to the catalytic Zn(II) ion within the enzyme's active site. cnr.itmdpi.com This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby disrupting the enzyme's function. mdpi.com

The affinity and specificity of sulfonamide inhibitors for various carbonic anhydrase isoforms are quantitatively characterized using biophysical techniques that measure binding kinetics and thermodynamics.

Binding Affinity and Thermodynamics: Methods such as the fluorescent thermal shift assay (FTSA) and isothermal titration calorimetry (ITC) are employed to determine the dissociation constants (K_d) and thermodynamic parameters of binding. mdpi.comnih.govresearchgate.net Equilibrium binding ligands increase the thermal stability of a protein in proportion to the ligand's concentration and affinity. nih.gov A comprehensive thermodynamic analysis allows for the dissection of the Gibbs free energy of binding into its enthalpic (ΔH) and entropic (ΔS) components. nih.govresearchgate.net

These studies reveal that sulfonamide binding is often an enthalpy-driven process. The interaction is linked to several protonation reactions, including the deprotonation of the sulfonamide's amino group and the protonation of the zinc-bound hydroxide in the CA active site. researchgate.netresearchgate.net By accounting for these linked reactions, the intrinsic thermodynamic parameters can be calculated, which describe the interaction between the inhibitor and the enzyme in their binding-compatible protonation states. researchgate.netresearchgate.net

Binding Kinetics: Surface plasmon resonance (SPR) and stopped-flow assays are utilized to measure the kinetics of inhibitor binding, providing data on the association (k_on) and dissociation (k_off) rate constants. These kinetic parameters are crucial for understanding the duration of the inhibitory effect and for designing inhibitors with specific selectivity profiles for different CA isoforms. researchgate.net

The table below shows representative thermodynamic data for the binding of a sulfonamide inhibitor to a human carbonic anhydrase isoform.

Table 1: Representative Thermodynamic and Kinetic Parameters for Sulfonamide-CA Binding This table displays illustrative data for a representative sulfonamide inhibitor binding to a human carbonic anhydrase (hCA) isoform, as determined by methods like ITC and SPR.

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Dissociation Constant (Kd) | 10 | nM | Measures binding affinity (lower value means higher affinity). |

| Association Rate (kon) | 1.5 x 106 | M-1s-1 | Rate at which the inhibitor binds to the enzyme. |

| Dissociation Rate (koff) | 1.5 x 10-2 | s-1 | Rate at which the inhibitor-enzyme complex dissociates. |

| Enthalpy Change (ΔH) | -45 | kJ/mol | Heat released or absorbed during binding; indicates favorable enthalpic contribution. |

| Entropy Change (TΔS) | -5 | kJ/mol | Change in disorder during binding; can be favorable or unfavorable. |

X-ray crystallography and molecular docking studies have been instrumental in elucidating the precise interactions between sulfonamide inhibitors and the active site of carbonic anhydrases. cnr.itnih.gov The sulfonamide group itself forms the most critical interaction by coordinating with the catalytic zinc ion. cnr.it

Beyond this core interaction, the inhibitor's tail, which for the subject compound is the methyl thiophene (B33073) carboxylate moiety, establishes further contacts with amino acid residues lining the active site cavity. These interactions are vital for determining the inhibitor's affinity and isoform selectivity. nih.gov Key residues involved in these secondary interactions typically include those in both the hydrophilic and hydrophobic halves of the active site.

Commonly observed interactions include:

Hydrogen Bonds: The sulfonamide's oxygen atoms often form hydrogen bonds with the backbone amide of Threonine 199 (Thr199). cnr.it

Van der Waals Contacts: The inhibitor's scaffold makes numerous van der Waals contacts with residues such as Valine 121 (Val121), Phenylalanine 131 (Phe131), Leucine 198 (Leu198), and Threonine 200 (Thr200). cnr.itnih.gov

Stacking Interactions: Aromatic or heteroaromatic rings in the inhibitor's tail can engage in stacking interactions with residues like Phenylalanine 131 (Phe131), which can significantly influence the inhibitor's orientation and binding affinity. nih.gov

Table 2: Key Active Site Residues in Carbonic Anhydrase and Their Interactions with Sulfonamide Inhibitors

| Residue | Location/Role | Type of Interaction |

|---|---|---|

| Zn(II) ion | Catalytic center | Coordination with sulfonamide nitrogen. cnr.it |

| Threonine 199 (Thr199) | Hydrophilic region | Hydrogen bonding with sulfonamide oxygen atoms. cnr.it |

| Glutamine 92 (Gln92) | Hydrophilic region | Water-mediated hydrogen bonds and van der Waals contacts. cnr.itnih.gov |

| Valine 121 (Val121) | Hydrophobic region | Van der Waals contacts. nih.gov |

| Phenylalanine 131 (Phe131) | Hydrophobic region | Stacking and van der Waals interactions. nih.gov |

| Leucine 198 (Leu198) | Hydrophobic region | Van der Waals contacts. nih.gov |

Receptor Binding and Signaling Pathway Modulation Studies

While the primary targets of sulfonamides are well-established as carbonic anhydrases, investigations into their interactions with other protein targets, such as cell surface or nuclear receptors, are ongoing.

Ligand-receptor interaction profiling aims to identify if a compound binds to specific receptors, which could mediate its biological effects or off-target activities. For compounds containing a carboxylic acid motif, there is potential for interaction with various receptors. For instance, certain quinolone-3-carboxylic acid derivatives have been shown to be potent ligands for cannabinoid receptors (CB1 and CB2). nih.gov Profiling for this compound would involve screening against a panel of known receptors using techniques like radioligand binding assays. nih.gov Such assays measure the ability of the test compound to displace a known, radioactively labeled ligand from its receptor, allowing for the determination of binding affinity (K_i).

Should a compound like this compound be found to interact with a specific receptor or significantly inhibit a key enzyme involved in signaling, the subsequent step involves investigating its effect on downstream signaling pathways. Modulation of pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, or JAK/STAT can have profound effects on cell proliferation, survival, and metabolism. nih.gov Pre-clinical investigations would use cell-based models to measure changes in the phosphorylation status of key signaling proteins (e.g., via Western blot) or alterations in gene expression (e.g., via RT-qPCR) following treatment with the compound.

Cellular Uptake and Intracellular Localization Methodologies

For a compound to exert an effect on intracellular targets like cytosolic carbonic anhydrase isoforms, it must first cross the cell membrane. Methodologies to study this process are designed to quantify uptake and visualize the compound's location within the cell.

Cellular uptake studies are often designed to be dependent on concentration, time, and temperature. nih.gov A reduction in uptake at low temperatures (e.g., 4°C) compared to physiological temperature (37°C) suggests an active, energy-dependent transport mechanism rather than simple diffusion. nih.gov

To elucidate the specific pathways involved, cells can be pre-treated with various endocytic inhibitors. For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis, while amiloride (B1667095) can block macropinocytosis. nih.govnih.gov A significant reduction in compound uptake in the presence of a specific inhibitor points to the involvement of that particular pathway. nih.gov

Once inside the cell, the compound's location can be determined using techniques like fluorescence microscopy. This typically requires conjugating the compound to a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC). nih.gov Co-localization studies, using specific fluorescent dyes for different organelles (e.g., DAPI for the nucleus, LysoTracker for lysosomes), can then reveal whether the compound accumulates in specific subcellular compartments. nih.gov

Due to a lack of specific scientific data for the chemical compound "this compound" in the public domain, a detailed article on its mechanistic investigations and biological interactions as per the requested outline cannot be generated at this time.

Extensive searches for preclinical research, including target identification and validation studies, as well as investigations into its molecular and cellular mechanisms, have not yielded specific results for this particular molecule. The available scientific literature focuses on structurally related but distinct thiophene derivatives. Therefore, to adhere to the strict instruction of focusing solely on "this compound," the requested article cannot be constructed.

Methyl 4 Sulfamoylthiophene 3 Carboxylate As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Other Heterocyclic Scaffolds

Methyl 4-sulfamoylthiophene-3-carboxylate serves as a valuable starting material for the synthesis of various other heterocyclic systems. The presence of the vicinal sulfamoyl and methyl carboxylate groups on the thiophene (B33073) core allows for intramolecular reactions that lead to the formation of new rings fused to the original thiophene structure.

A key synthetic application of this compound is its ability to undergo intramolecular annulation and ring-closure reactions. The adjacent sulfamoyl and ester functionalities can be induced to react with one another, leading to the formation of a bicyclic system. A notable example is the acid-catalyzed cyclization to form a fused isothiazole (B42339) derivative.

Specifically, treatment of 4-sulfamoylthiophene-3-carboxylic acid, which is readily prepared by the hydrolysis of its methyl ester, with a dehydrating agent like polyphosphoric acid, induces an intramolecular condensation. nih.gov This reaction results in the formation of thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide, a thiophene analog of saccharin (B28170). nih.gov This transformation represents a classic ring-closure strategy where the sulfamoyl nitrogen attacks the carboxylic acid group (or its activated form), eliminating water to form the new five-membered sulfo-lactam (sultam) ring.

Reaction Details for Annulation:

| Starting Material | Reagent | Product | Ring System Formed |

|---|

The annulation reaction described above is a direct method for the assembly of fused ring systems based on the thiophene core. The product, thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide, is a stable heterocyclic compound featuring a thiophene ring fused with an isothiazole S,S-dioxide ring. nih.govchemsynthesis.com This fused scaffold is of interest as it combines the structural features of thiophene with those of a cyclic sulfonamide (sultam).

The synthesis proceeds from this compound, which is first saponified to the corresponding carboxylic acid. nih.gov The subsequent intramolecular cyclization under acidic conditions provides the fused thieno[3,4-d]isothiazole system in high yield. nih.gov This particular fused ring system is a structural analog of well-known bioactive scaffolds, suggesting its potential utility in medicinal chemistry research.

Properties of the Fused Ring Product:

| Compound Name | Molecular Formula | Resulting Scaffold | Key Reaction |

|---|

Incorporation into Macrocyclic Structures

The incorporation of thiophene units into macrocycles is a known strategy for imparting specific conformational constraints and electronic properties to the macrocyclic ring. However, based on a review of the available scientific literature, there are no specific documented examples of this compound being utilized as a building block for the synthesis of macrocyclic structures. General methods for macrocyclization, such as macrolactamization or transition metal-catalyzed cross-coupling reactions, could potentially be adapted, but specific applications involving this particular substituted thiophene have not been reported. nih.gov

Utilization in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and complexity-generating power. wikipedia.orgnih.gov Common MCRs include the Ugi, Passerini, and Biginelli reactions. nih.govwikipedia.orgbiomedres.usjsynthchem.com

While this compound itself has not been documented as a direct component in MCRs, its derivative, thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide (thiophene saccharin), holds potential for such applications. It has been shown that saccharin can act as the acidic component in Ugi-type reactions. nih.govnih.gov Given the structural analogy, it is plausible that thiophene saccharin could similarly participate as a nucleophilic component in an Ugi four-component reaction (Ugi-4CR). In such a hypothetical scenario, the thiophene saccharin would replace the typical carboxylic acid, reacting with an amine, a ketone or aldehyde, and an isocyanide. This would lead to the formation of complex α-amino acyl-amide derivatives tethered to the thieno[3,4-d]isothiazole scaffold. However, it must be emphasized that while theoretically possible, the use of thiophene saccharin derived from this compound in MCRs has not been explicitly reported in the searched literature.

Potential MCR Components:

| MCR Type | Potential Role of Derivative | Required Co-reactants | Hypothetical Product Class |

|---|

Precursor for Advanced Organic Materials Research

Thiophene-based molecules are of significant interest in materials science, particularly for the development of organic semiconductors, conductive polymers, and materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). cas.orgsigmaaldrich.com The π-conjugated system of the thiophene ring facilitates charge transport, and the properties of the resulting materials can be fine-tuned by altering the substituents on the thiophene core. cas.org

Despite the general importance of substituted thiophenes in this field, there is no specific mention in the reviewed literature of this compound being used as a precursor for advanced organic materials. Research in this area typically focuses on other substitution patterns, such as 3-alkylthiophenes for creating regioregular polythiophenes or other specific building blocks for palladium-catalyzed cross-coupling polymerizations. sigmaaldrich.com The electron-withdrawing nature of the sulfamoyl and carboxylate groups on the target molecule would significantly influence the electronic properties of any derived polymer, but the exploration of such materials has not been documented.

Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of "methyl 4-sulfamoylthiophene-3-carboxylate". Its versatility allows for the determination of product purity, the tracking of starting material consumption, and the emergence of products and byproducts during synthesis.

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of thiophene (B33073) derivatives and sulfonamides. In a typical setup, a non-polar stationary phase, such as a C8 or C18 column, is used in conjunction with a polar mobile phase. For "this compound" and its positional isomer, "methyl 3-sulfamoylthiophene-2-carboxylate," a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or formic acid has been shown to be effective. google.comsielc.com The acidic component helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups. For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile ones like phosphoric acid. google.comsielc.com

The monitoring of reactions, such as the synthesis of related thiophene sulfonamide herbicides, is often carried out using liquid chromatography (LC). google.com This allows for the real-time assessment of the reaction's progress, helping to optimize reaction conditions and determine the endpoint. Similarly, HPLC is invaluable for the purity assessment of the final product, capable of separating the main compound from closely related impurities. wu.ac.thwu.ac.thgoogle.com For instance, in the analysis of sulfonamide hydrochloride, an RP-HPLC method using a C8 column was developed to quantify impurities. wu.ac.thwu.ac.th

A typical HPLC method for a related thiophenic compound involved isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v), which allowed for rapid analysis. mdpi.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. wu.ac.thwu.ac.th

Table 1: Illustrative HPLC Parameters for Analysis of Thiophene Sulfonamide Derivatives

| Parameter | Value | Reference |

| Column | C8 or C18, e.g., YMC-Triart C8 (250x4.6 mm, 5µm) | wu.ac.thwu.ac.th |

| Mobile Phase | Acetonitrile and water with an acidifier (e.g., phosphoric acid or formic acid) | google.comsielc.com |

| Elution Mode | Isocratic or Gradient | wu.ac.thwu.ac.thmdpi.com |

| Flow Rate | 1.0 mL/min | wu.ac.thwu.ac.th |

| Detector | UV/PDA at a suitable wavelength (e.g., 265 nm) | wu.ac.thwu.ac.th |

| Column Temperature | 25 °C | wu.ac.thwu.ac.th |

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

The applicability of Gas Chromatography (GC) for the direct analysis of "this compound" is contingent on its thermal stability and volatility. Compounds with high boiling points or those that are thermally labile may degrade in the high temperatures of the GC inlet and column, making direct analysis challenging. Given the presence of the polar sulfamoyl group and the carboxylic acid ester, the volatility of this compound is expected to be low.

However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an exceptionally powerful tool for the analysis of volatile and semi-volatile byproducts that may arise during the synthesis of "this compound". For example, impurities in starting materials or those formed from side reactions with solvents can often be detected using GC-MS. researchgate.netorientjchem.org In the synthesis of other heterocyclic compounds, GC-MS has been instrumental in identifying impurities originating from reaction conditions and solvents. researchgate.net

Should any volatile byproducts be suspected in the synthesis of "this compound", a headspace GC-MS method could be employed for their detection and identification without the need to inject the non-volatile main compound onto the GC column. nih.govnih.govresearchgate.net Derivatization is another strategy that can be used to increase the volatility and thermal stability of analytes for GC analysis.

Capillary Electrophoresis (CE) Techniques for Separation

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. Given that "this compound" contains a sulfonamide group, which can be ionized depending on the pH, CE is a viable analytical technique. nih.govnih.govtandfonline.comnih.govresearchgate.netresearchgate.netnih.govusp.orgsemanticscholar.org

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the differences in the charge-to-mass ratio of the analytes. nih.govusp.orgsemanticscholar.org For the analysis of sulfonamides, a buffer system such as sodium borate (B1201080) is often used. nih.gov The pH of the running buffer is a critical parameter, as it influences the charge state of the analyte and the electroosmotic flow (EOF). Optimization of buffer concentration, pH, and applied voltage is crucial for achieving good separation. nih.gov For instance, in the CZE analysis of sulfonamides, a phosphate (B84403) buffer at a concentration of 80 mM and a pH of 7.26 was found to be optimal. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. tandfonline.comnih.govwikipedia.org This technique introduces a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), into the buffer at a concentration above its critical micelle concentration (CMC). tandfonline.comwikipedia.org Neutral analytes can partition into the hydrophobic core of the micelles, and their separation is based on this differential partitioning. This makes MEKC particularly useful for analyzing complex mixtures that may contain both the potentially charged "this compound" and any neutral impurities. For the analysis of sulfonamides, a borate buffer at pH 9.2 containing SDS has been successfully used. tandfonline.com

Table 2: Exemplary Capillary Electrophoresis Conditions for Sulfonamide Analysis

| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) | Reference |

| Capillary | Fused Silica | Fused Silica | nih.govtandfonline.com |

| Running Buffer | 80 mM Phosphate Buffer | 30 mM Borate Buffer with 40 mM SDS | nih.govtandfonline.com |

| pH | 7.26 | 9.2 | nih.govtandfonline.com |

| Applied Voltage | 18 kV | 20-30 kV | nih.govtandfonline.com |

| Detection | UV at 254 nm | UV | nih.govtandfonline.com |

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling

The identification and characterization of impurities in pharmaceutical compounds are critical for ensuring their safety and efficacy. Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for this purpose. ijprajournal.comresearchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more sensitive tandem version (LC-MS/MS), is the preeminent tool for the impurity profiling of non-volatile compounds like "this compound". ijprajournal.comresearchgate.netnih.govresearchgate.netnih.govlcms.cz Following separation by HPLC, the eluent is introduced into the mass spectrometer, which provides mass information for each component. This data allows for the determination of the molecular weight of impurities and, through fragmentation analysis (MS/MS), the elucidation of their chemical structures. For example, in the impurity profiling of a related drug, lumefantrine, HPLC coupled with electrospray ionization (ESI) and an ion trap mass spectrometer was used to detect and characterize nine related impurities. nih.gov

Potential impurities in "this compound" could arise from several sources, including unreacted starting materials, intermediates such as "4-chlorosulfonyl-thiophene-3-carboxylic acid methyl ester", and byproducts from side reactions. google.comchemsynthesis.com For instance, dimerization or reactions with solvents could lead to the formation of unexpected compounds. A thorough impurity profiling study would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and identify potential degradants. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification of volatile and semi-volatile impurities. nih.govnih.govresearchgate.net As mentioned previously, this technique is ideal for detecting residual solvents and volatile byproducts from the synthesis process. In the analysis of other synthesized drugs, GC-MS has been successfully used to identify a range of byproducts, including dimers and various heterocyclic compounds formed during the reaction. nih.govresearchgate.net

The combination of these advanced hyphenated techniques provides a comprehensive understanding of the purity and impurity profile of "this compound", which is essential for its development and use in research and potential applications.

Interdisciplinary Research Perspectives and Future Directions

Emerging Synthetic Paradigms for Thiophene-Sulfamoyl Derivatives

The synthesis of functionalized thiophenes, including sulfamoyl derivatives, is rapidly evolving beyond classical methods like the Paal-Knorr and Gewald reactions, which can be limited by harsh conditions and low yields. nih.gov Modern synthetic chemistry is embracing more efficient, selective, and sustainable paradigms. researchgate.net Key emerging strategies applicable to the synthesis of complex thiophene-sulfamoyl structures include C-H activation, photocatalysis, and flow chemistry.

C-H Activation: Direct C-H functionalization has become a powerful tool for creating complex molecules by avoiding the need for pre-functionalized starting materials, thus shortening synthetic routes. acs.orgnih.gov This approach allows for the direct attachment of aryl or other functional groups to the thiophene (B33073) ring. nih.gov For instance, palladium-catalyzed 1,4-migration coupled with direct arylation enables the functionalization of the often less reactive β-positions (C3 and C4) of the thiophene ring. rsc.org By employing directing groups that can be switched 'on' or 'off' based on pH, chemists can achieve sequential, regioselective C-H functionalization at different positions on the thiophene core, offering a powerful method for generating structural diversity. nih.gov The development of silver(I)-mediated C-H activation has even enabled α-arylation of benzo[b]thiophenes at near-room temperature, highlighting a move towards milder reaction conditions. acs.org These strategies could be adapted to introduce or modify substituents on a pre-formed methyl 4-sulfamoylthiophene-3-carboxylate scaffold, or to build the ring system itself with high precision.

Photocatalysis and Novel Cyclizations: Visible-light-induced photocatalysis is a growing field that promotes radical reactions without traditional, often harsh, radical initiators. researchgate.net Thiophene-embedded conjugated microporous polymers are being developed as stable and recyclable heterogeneous photocatalysts for organic transformations. rsc.org In the context of synthesis, photocatalytic methods are being explored for desulfurization and other modifications. acs.org Additionally, novel cyclization strategies starting from functionalized alkynes offer an atom-economical route to the thiophene ring. researchgate.netnih.govnih.gov Metal-catalyzed heterocyclization of sulfur-containing alkynes is a particularly powerful and regioselective methodology for building substituted thiophenes under mild conditions. researchgate.netnih.gov

Flow Chemistry: Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, scalability, and reaction speed. uc.ptspringerprofessional.denih.gov This technology uses microreactors for superior heat transfer and precise control over reaction parameters, which is especially beneficial for hazardous or highly exothermic reactions. nih.govdurham.ac.uk Multi-step sequences, including the formation of heterocyclic rings and subsequent functionalization, can be "telescoped" into a single continuous process without isolating intermediates. uc.pt This approach has been successfully applied to the synthesis of various heterocycles, including indoles and pyrroles, and is well-suited for the production of thiophene-based pharmaceutical intermediates. uc.ptmdpi.com The use of immobilized reagents and in-line purification within a flow system can yield high-purity products directly, minimizing waste and manual handling. durham.ac.uk

| Synthetic Paradigm | Key Advantages | Potential Application for Thiophene-Sulfamoyl Derivatives |

| C-H Activation | Atom economy, reduced synthetic steps, novel regioselectivity. acs.orgnih.gov | Direct arylation or alkylation of the thiophene core; sequential functionalization at positions 2, 3, and 5. rsc.orgnih.gov |

| Photocatalysis | Use of visible light, mild reaction conditions, generation of radical intermediates. researchgate.net | Ring formation or modification under environmentally friendly conditions; synthesis of novel photocatalytic materials. rsc.orgrsc.org |

| Flow Chemistry | Enhanced safety, scalability, process control, and automation; ability to "telescope" reactions. uc.ptspringerprofessional.dedurham.ac.uk | Safer handling of reagents, rapid optimization of synthesis, and continuous production of the target compound or its analogues. nih.gov |

| Alkyne Cyclization | High atom economy, access to diverse substitution patterns, mild conditions with metal catalysis. researchgate.netnih.gov | Regioselective construction of the substituted thiophene ring from acyclic precursors. researchgate.netnih.gov |

Application of Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, from initial drug design to planning chemical synthesis. rsc.orgaipublications.com These computational tools excel at identifying patterns in vast datasets, offering predictive power that can significantly accelerate the discovery and development of novel compounds like derivatives of this compound. nih.govresearchgate.net

Compound Design and Bioactivity Prediction: ML algorithms, particularly deep neural networks (DNNs), are widely used to build predictive models for various biological and physicochemical properties, such as ADMET (Adsorption, Distribution, Metabolism, Excretion, Toxicology). rsc.orgaipublications.com For a given scaffold like thiophene-sulfonamide, ML models can screen virtual libraries of thousands of potential derivatives to predict their bioactivity against specific targets, their likely metabolic fate, and potential toxicity. rsc.orgacs.org This in silico screening helps prioritize which novel compounds to synthesize, saving considerable time and resources. nih.gov Generative modeling, another facet of AI, can design entirely new molecules (de novo design) optimized for desired properties, such as high binding affinity for a target protein while maintaining good drug-likeness. rsc.orgyoutube.com